(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate
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Overview
Description
(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate is a synthetic organic compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of multiple benzoyloxy groups and a fluorine atom attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and a fluorinating agent.
Introduction of Benzoyloxy Groups: The hydroxyl groups on the oxolane ring are then protected by benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Benzoate Group: The final step involves the esterification of the oxolane derivative with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to remove the benzoyloxy groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Benzoic acid, fluorinated oxolane derivatives.
Reduction: Deprotected oxolane derivatives.
Substitution: Substituted oxolane derivatives with various functional groups.
Scientific Research Applications
Chemistry
(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems, including enzyme-substrate interactions and receptor binding.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and benzoyloxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may exert its effects by inhibiting or activating target enzymes, altering signal transduction pathways, or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-chlorooxolan-2-yl]methyl benzoate
- [(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate
- [(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-iodooxolan-2-yl]methyl benzoate
Uniqueness
(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-fluorooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+,22+,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWZFUWVRLLLGK-WZYRSQIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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